An In-depth Technical Guide to 2-(Methylsulfanyl)ethane-1-sulfonamide
An In-depth Technical Guide to 2-(Methylsulfanyl)ethane-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Methylsulfanyl)ethane-1-sulfonamide, a molecule of interest due to its bifunctional nature, incorporating both a thioether and a primary sulfonamide group. As direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from established chemical principles, data from analogous structures, and predictive models. It is intended for researchers, scientists, and professionals in drug development who may consider this or similar scaffolds for novel therapeutic agents. The guide covers predicted physicochemical properties, proposes a detailed synthetic pathway, outlines expected analytical characterization, discusses potential reactivity and applications, and provides essential safety and handling information.
Introduction and Molecular Overview
2-(Methylsulfanyl)ethane-1-sulfonamide, with the chemical structure CH₃-S-CH₂-CH₂-SO₂-NH₂, represents an intriguing molecular scaffold for medicinal chemistry and materials science. It combines two functional groups of significant pharmacological relevance: the sulfonamide and the thioether.
The sulfonamide group is a cornerstone in drug design, renowned for its presence in a wide array of therapeutic agents.[1][2][3] This functional group is a key component in antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory medications.[1][2][4] Its ability to act as a hydrogen bond donor and acceptor, along with its rigid geometry, allows it to effectively interact with biological targets.[5] Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][3][6]
The thioether group , while less commonly viewed as a primary pharmacophore, plays a crucial role in the structure and function of numerous bioactive molecules and is a key structural element in pharmaceuticals.[7][8][9] Thioethers can influence a molecule's lipophilicity, metabolic stability, and conformational preferences.[10][11] The sulfur atom can engage in non-covalent interactions and is susceptible to oxidation, which can be a key step in the metabolism of a drug or a trigger for drug release in targeted delivery systems.[10][12][13]
The combination of these two functional groups in 2-(Methylsulfanyl)ethane-1-sulfonamide suggests a molecule with potential for diverse chemical modifications and a range of biological applications.
Molecular Structure Diagram
Caption: Chemical structure of 2-(Methylsulfanyl)ethane-1-sulfonamide.
Physicochemical Properties
Due to the scarcity of experimental data for 2-(Methylsulfanyl)ethane-1-sulfonamide, the following properties are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design and characterization.
| Property | Predicted Value / Characteristic | Basis for Prediction / Comments |
| Molecular Formula | C₃H₉NO₂S₂ | Calculated from the chemical structure. |
| Molecular Weight | 155.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid.[5] | Sulfonamides are typically crystalline due to the rigid functional group and potential for hydrogen bonding.[5] |
| Melting Point | Expected to be in the range of 50-120 °C. | This is an estimation based on similar small molecule sulfonamides and thioethers. Experimental determination is required. |
| Solubility | Predicted to have moderate solubility in polar organic solvents (e.g., ethanol, DMSO, DMF) and limited solubility in water and nonpolar solvents. | The polar sulfonamide group will enhance solubility in polar solvents, while the ethyl-methylsulfanyl portion adds some nonpolar character. |
| pKa | The sulfonamide N-H proton is expected to have a pKa in the range of 10-11. | This is typical for primary alkylsulfonamides. The thioether group is not expected to significantly influence this value. |
| LogP | Estimated to be between -0.5 and 1.0. | This prediction suggests a relatively hydrophilic character, which is common for small molecules with multiple heteroatoms capable of hydrogen bonding. |
Proposed Synthesis Pathway
A plausible and efficient multi-step synthesis of 2-(Methylsulfanyl)ethane-1-sulfonamide can be designed starting from commercially available materials. The following protocol is a proposed route that leverages well-established chemical transformations.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 2-(Methylsulfanyl)ethane-1-sulfonamide.
Step-by-Step Experimental Protocol
Step 1: Oxidation of 2-(Methylthio)ethan-1-ol to Sodium 2-(methylthio)ethane-1-sulfonate
-
Rationale: This step converts the starting alcohol into a sulfonate salt, which is a stable intermediate that can be readily converted to the corresponding sulfonyl chloride. Direct oxidation is a common method for this transformation.
-
Procedure:
-
To a solution of 2-(methylthio)ethan-1-ol (1.0 eq) in water, add sodium sulfite (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate or can be isolated by evaporation of the solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Chlorination of Sodium 2-(methylthio)ethane-1-sulfonate to 2-(Methylthio)ethane-1-sulfonyl chloride
-
Rationale: The conversion of the sulfonate salt to a sulfonyl chloride is a standard procedure that activates the sulfur atom for nucleophilic attack by an amine.[5] Thionyl chloride or phosphorus pentachloride are common reagents for this purpose.
-
Procedure:
-
Suspend the dried sodium 2-(methylthio)ethane-1-sulfonate (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
Slowly add thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.1 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench any excess chlorinating agent with ice-water.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
Step 3: Amination of 2-(Methylthio)ethane-1-sulfonyl chloride to 2-(Methylsulfanyl)ethane-1-sulfonamide
-
Rationale: This is the final step where the sulfonamide bond is formed via the reaction of the electrophilic sulfonyl chloride with ammonia.[5][14] This is a classic and highly reliable method for sulfonamide synthesis.[5]
-
Procedure:
-
Dissolve the crude 2-(methylthio)ethane-1-sulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM.
-
Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-(methylsulfanyl)ethane-1-sulfonamide by column chromatography on silica gel or by recrystallization to afford the final product.
-
Analytical Characterization
The identity and purity of the synthesized 2-(Methylsulfanyl)ethane-1-sulfonamide should be confirmed using a combination of spectroscopic and analytical techniques. The expected data are as follows:
| Technique | Expected Results |
| ¹H NMR | - A singlet corresponding to the methyl protons (CH₃-S) around δ 2.1-2.3 ppm.- A triplet corresponding to the methylene protons adjacent to the sulfur (S-CH₂-C) around δ 2.7-2.9 ppm.- A triplet corresponding to the methylene protons adjacent to the sulfonyl group (C-CH₂-SO₂) around δ 3.2-3.4 ppm.- A broad singlet for the sulfonamide protons (SO₂-NH₂) around δ 5.0-7.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃-S) around δ 15-20 ppm.- A signal for the methylene carbon adjacent to the sulfur (S-CH₂) around δ 30-35 ppm.- A signal for the methylene carbon adjacent to the sulfonyl group (CH₂-SO₂) around δ 50-55 ppm. |
| FT-IR (ATR) | - N-H stretching vibrations for the primary sulfonamide group around 3350 and 3250 cm⁻¹.- Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group around 1330 and 1150 cm⁻¹, respectively.- C-H stretching and bending vibrations in the aliphatic region. |
| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ ion at m/z 156.02.- Expected [M+Na]⁺ ion at m/z 178.00. |
| Elemental Analysis | Calculated for C₃H₉NO₂S₂: C, 23.21%; H, 5.84%; N, 9.02%; S, 41.31%. Found values should be within ±0.4% of the calculated values. |
Reactivity and Potential Applications
The bifunctional nature of 2-(Methylsulfanyl)ethane-1-sulfonamide opens up several avenues for further chemical modification and potential applications.
Reactivity Profile
-
N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to generate N-substituted derivatives. This is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
-
Oxidation of the Thioether: The thioether moiety is susceptible to oxidation to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).[10][12][13] This transformation can significantly alter the polarity and biological activity of the molecule.
-
S-Alkylation of the Thioether: The thioether can act as a nucleophile, reacting with strong electrophiles to form sulfonium salts.
Potential Applications in Drug Discovery and Development
-
Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group and is present in many enzyme inhibitors, such as carbonic anhydrase inhibitors.[1][3] The 2-(methylsulfanyl)ethyl side chain could be explored for its ability to interact with hydrophobic pockets in enzyme active sites.
-
Antibacterial Agents: As a structural analog of sulfa drugs, this compound and its derivatives could be screened for antibacterial activity.[1][2] The mechanism would likely involve the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis.[4]
-
Anticancer Agents: Numerous sulfonamide-containing compounds have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerase and cyclooxygenase-II (COX-II).[2][3][6]
-
Scaffold for Combinatorial Chemistry: The molecule can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening. The distinct reactivity of the sulfonamide and thioether groups allows for orthogonal chemical modifications.
Safety, Handling, and Storage
While specific toxicity data for 2-(Methylsulfanyl)ethane-1-sulfonamide is not available, general precautions for handling sulfonamide and thioether-containing compounds should be followed.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Allergenicity: A small percentage of the population exhibits allergic reactions to sulfonamide-containing drugs.[15][16] While cross-reactivity between antimicrobial and non-antimicrobial sulfonamides is considered low, caution is advised.[15][16][17][18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from moisture and strong oxidizing agents.
Conclusion
2-(Methylsulfanyl)ethane-1-sulfonamide is a promising, yet underexplored, chemical entity that combines two pharmacologically significant functional groups. This technical guide provides a foundational understanding of its predicted properties, a viable synthetic route, and potential applications based on established chemical principles. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecular scaffolds in drug discovery and materials science. Further experimental validation of the properties and biological activities discussed in this guide is warranted.
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